molecular formula C16H16BrN5 B3615225 3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3615225
M. Wt: 358.24 g/mol
InChI Key: LCZDUYPWZPLAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a pyridazine ring. In

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it has been suggested that it acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it increases the levels of serotonin and norepinephrine in the brain by blocking their reuptake into the presynaptic neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been suggested that it may have anxiolytic, antidepressant, and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential applications in various fields of scientific research. However, one limitation is the lack of understanding of its mechanism of action and the potential side effects it may have.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One direction is to further study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an antidepressant and anxiolytic. Additionally, further research could be done to understand its mechanism of action and potential side effects.

Scientific Research Applications

3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antidepressant, as it has shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-bromophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c17-13-6-4-12(5-7-13)16-19-18-14-8-9-15(20-22(14)16)21-10-2-1-3-11-21/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDUYPWZPLAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
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3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

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